molecular formula C14H20ClN B12759477 Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride CAS No. 109904-46-3

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride

Cat. No.: B12759477
CAS No.: 109904-46-3
M. Wt: 237.77 g/mol
InChI Key: JRSYYSWPGBBNOM-UHFFFAOYSA-N
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Description

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydro structure and a phenyl group

Properties

CAS No.

109904-46-3

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

5-phenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c1-12(2)15-10-6-9-14(11-15)13-7-4-3-5-8-13;/h3-5,7-9,12H,6,10-11H2,1-2H3;1H

InChI Key

JRSYYSWPGBBNOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC=C(C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride, often involves the use of magnetically recoverable catalysts. These catalysts can be separated from the reaction medium using an external magnet, making the process more efficient . The core–shell structure of Fe3O4@KCC-1-npr-NH2 has been employed in the synthesis of tetrahydro di-pyrazolopyridines .

Industrial Production Methods

Industrial production methods for pyridine derivatives typically involve large-scale chemical reactions using robust catalysts and optimized reaction conditions. The use of magnetic nanoparticles as catalysts has been explored for their high surface area and reusability .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce fully saturated piperidine derivatives.

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydro structure with a phenyl group makes it a valuable compound for various research applications.

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